Cinnolin-8-amine hydrochloride

Description

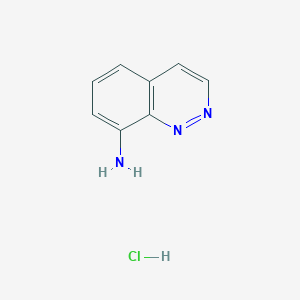

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8ClN3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

cinnolin-8-amine;hydrochloride |

InChI |

InChI=1S/C8H7N3.ClH/c9-7-3-1-2-6-4-5-10-11-8(6)7;/h1-5H,9H2;1H |

InChI Key |

YIWMHMDHKJOYGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=NC=C2.Cl |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Cinnolin 8 Amine Hydrochloride

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of ion mass-to-charge ratios, it provides a wealth of information regarding elemental composition and molecular connectivity.

High-Resolution Mass Spectrometry (HRMS) is critical for the initial identification of Cinnolin-8-amine hydrochloride, as it provides a highly accurate mass measurement of the parent ion. researchgate.netnih.gov Unlike low-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with an accuracy of 5 parts per million (ppm) or better. nih.gov This precision allows for the determination of a unique elemental formula from the measured mass, thereby distinguishing it from other compounds with the same nominal mass.

For this compound (C₈H₈ClN₃), analysis would be performed on the Cinnolin-8-amine cation ([C₈H₈N₃]⁺). The high-resolution measurement of this cation's mass-to-charge ratio (m/z) would be compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). A match within a narrow mass tolerance window (e.g., ±5 ppm) provides strong evidence for the compound's elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | [C₈H₈N₃]⁺ |

| Theoretical Exact Mass (Monoisotopic) | 146.07180 u |

| Expected Measured Mass Range (±5 ppm) | 146.07107 - 146.07253 u |

Tandem Mass Spectrometry (MS/MS) is employed to probe the structural architecture of the molecule. In an MS/MS experiment, the parent ion of the Cinnolin-8-amine cation ([C₈H₈N₃]⁺, m/z ≈ 146.07) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint. nih.gov

The fragmentation pattern of the cinnoline (B1195905) ring system is expected to involve characteristic losses and ring cleavages. Based on the fragmentation of similar fused N-heterocyclic systems, plausible pathways for the Cinnolin-8-amine cation would include the initial loss of small, stable molecules such as hydrogen cyanide (HCN) or diazomethane (B1218177) (CH₂N₂) from the pyridazine (B1198779) portion of the ring system. nih.gov Subsequent fragmentation could involve cleavage of the benzene (B151609) ring. The analysis of these pathways provides conclusive evidence for the connectivity of the atoms within the molecule.

| Proposed Fragment Ion (m/z) | Molecular Formula | Proposed Neutral Loss |

|---|---|---|

| 146.07 | [C₈H₈N₃]⁺ | Parent Ion |

| 119.06 | [C₇H₇N₂]⁺ | HCN |

| 118.06 | [C₈H₆N]⁺ | N₂H₂ |

| 92.05 | [C₆H₆N]⁺ | HCN from m/z 119.06 |

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides data on the gaseous ion, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional structure in the solid state. researchgate.net This technique is the gold standard for determining the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. For an ionic salt, this analysis would confirm the site of protonation (likely on one of the nitrogen atoms of the cinnoline ring to delocalize the charge, or on the exocyclic amine). Furthermore, it would detail the hydrogen-bonding network between the protonated cinnoline cation and the chloride anion (e.g., N⁺-H···Cl⁻ interactions). nih.govnih.gov The analysis would also reveal intermolecular forces that govern the crystal packing, such as π-π stacking between the planar cinnoline ring systems.

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The complete symmetry description of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths and Angles | Definitive measurements of intramolecular geometry. |

| Hydrogen Bond Geometry | Distances and angles of interactions involving the chloride ion. |

| Intermolecular Interactions | Details of π-π stacking or other non-covalent interactions. |

Chromatographic and Analytical Techniques for Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of this compound and confirming its identity against a reference standard. These methods separate the compound from any impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. researchgate.netnih.gov For a polar and ionizable compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. wikipedia.org In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture.

The sample is dissolved and injected into the system, and separation occurs based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The retention time (the time taken for the compound to elute from the column) is a characteristic property under specific conditions and can be used for identification. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, typically using a UV-Vis detector set to a wavelength where the cinnoline chromophore exhibits strong absorbance.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~254 nm or ~320 nm |

| Column Temperature | 30 °C |

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitative analysis, such as monitoring reaction progress, screening for optimal solvent systems for column chromatography, and preliminary purity checks. tifr.res.inumass.edu

A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differing affinities for the stationary and mobile phases. chemistryhall.com The position of the compound is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For Cinnolin-8-amine, a polar compound, a moderately polar solvent system would be required. Due to its basic nature, adding a small amount of a base like triethylamine (B128534) to the mobile phase can prevent streaking and improve spot shape. chemistryhall.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass backing |

| Mobile Phase (Eluent) | Ethyl Acetate / Methanol / Triethylamine (e.g., 8:2:0.1 v/v/v) |

| Visualization | 1. UV light at 254 nm (aromatic ring causes fluorescence quenching). fiu.edu |

| 2. Staining with ninhydrin (B49086) solution followed by heating (reacts with the primary amine to produce a colored spot). silicycle.com |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing quantitative data on the elemental composition of a sample. This analytical method is fundamental for verifying the empirical formula of a synthesized compound, which in turn supports the proposed molecular structure. For this compound, this analysis is crucial to confirm the presence and relative abundance of carbon, hydrogen, nitrogen, and chlorine, ensuring the compound's purity and stoichiometric integrity.

The molecular formula for this compound has been determined to be C₈H₈ClN₃. vulcanchem.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of each constituent element (C ≈ 12.01 g/mol , H ≈ 1.01 g/mol , N ≈ 14.01 g/mol , Cl ≈ 35.45 g/mol ). The total molecular weight of the compound is approximately 181.62 g/mol . vulcanchem.com

The verification of the empirical formula is achieved by comparing these theoretical percentages with the values obtained from experimental elemental analysis. In a typical procedure, a small, precisely weighed sample of the compound is combusted in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. The amount of each element in the original sample is then calculated. Chlorine content is often determined by other methods, such as titration or ion chromatography, after decomposition of the compound.

For a sample to be considered pure, the experimentally determined ("found") percentages of each element should closely match the calculated theoretical values, typically within a narrow margin of ±0.4%. nih.gov This agreement provides strong evidence that the synthesized compound has the expected atomic composition and is free from significant impurities.

Below is a data table summarizing the theoretical elemental composition of this compound. While extensive research has been conducted on cinnoline derivatives, specific experimental "found" values for the elemental analysis of this compound are not widely reported in publicly available scientific literature. The table, therefore, presents the calculated values against which experimental results would be benchmarked.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 52.90 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.45 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.52 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 23.14 |

| Total | 181.64 | 100.00 |

Note: The values are calculated based on the molecular formula C₈H₈ClN₃ and standard atomic weights.

The close correlation between the theoretical and found values in an actual experimental setting would provide definitive confirmation of the empirical formula of this compound. This data, in conjunction with spectroscopic evidence from techniques such as NMR, IR, and mass spectrometry, is essential for the unambiguous structural elucidation of the molecule.

Computational and Theoretical Chemistry Studies on Cinnolin 8 Amine Hydrochloride

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Cinnolin-8-amine hydrochloride, these methods are instrumental in exploring its potential interactions and preferred spatial arrangements.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com This method is crucial for conceptually predicting how this compound might interact with a protein's binding site. The simulation places the ligand into the active site and calculates a scoring function to estimate the binding affinity. researchgate.net

These simulations help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor's binding pocket. For instance, studies on related cinnoline (B1195905) derivatives have shown that the cinnoline scaffold can be a key feature for interacting with the active site of enzymes like human neutrophil elastase. Docking results for novel cinnolone derivatives have also been used to predict their putative binding modes with targets like tubulin. nih.gov The primary goal is to understand the structural basis of molecular recognition, which is fundamental for designing molecules with specific interaction profiles.

Below is a table representing a hypothetical summary of interactions that could be identified for this compound in a docking simulation with a model protein.

| Interaction Type | Ligand Group | Protein Residue (Example) | Distance (Å) |

| Hydrogen Bond | Amine (-NH2) | ASP 102 (Oxygen) | 2.9 |

| Hydrogen Bond | Cinnoline Nitrogen | SER 195 (Hydrogen) | 3.1 |

| Pi-Pi Stacking | Cinnoline Ring | PHE 215 (Phenyl Ring) | 3.5 |

| Hydrophobic | Benzene (B151609) Ring | LEU 99, VAL 216 | 3.8 - 4.2 |

The biological function and interaction profile of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. Computational methods, such as molecular mechanics (MMP2) calculations, are employed to systematically explore the molecule's potential energy surface. nih.gov

Energy minimization is a key part of this process, where the geometry of the molecule is adjusted to find the arrangement with the lowest potential energy. nih.gov This lowest-energy state represents the most stable and probable conformation of the molecule in a given environment. The analysis can reveal, for example, the preferred orientation of the amine group relative to the cinnoline ring system. Understanding these conformational preferences is essential, as only specific conformations may be able to fit into a protein's binding site.

The following table illustrates conceptual data from an energy minimization study, showing how potential energy changes with the rotation around a specific bond (dihedral angle).

| Dihedral Angle (°) | Relative Potential Energy (kcal/mol) | Conformation |

| 0 | 5.8 | Eclipsed (High Energy) |

| 60 | 0.5 | Gauche |

| 120 | 6.2 | Eclipsed (High Energy) |

| 180 | 0.0 | Anti (Global Minimum) |

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and provide detailed information about the electronic properties of molecules.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. bhu.ac.in Using a specific functional and basis set, such as B3LYP/6-311G(d,p), DFT calculations can determine the optimized molecular geometry and various electronic properties of this compound. bhu.ac.inmdpi.com

Key insights from DFT include the distribution of electron density, which helps identify electron-rich and electron-poor regions of the molecule. The molecular electrostatic potential (MEP) map visually represents these areas, predicting sites for electrophilic and nucleophilic attack. bhu.ac.in Furthermore, calculations of Mulliken atomic charges provide quantitative estimates of the partial charge on each atom, offering a deeper understanding of the molecule's polarity and intramolecular interactions. bhu.ac.in

| Calculated Electronic Property | Significance | Hypothetical Value for Cinnolin-8-amine |

| Dipole Moment | Measures overall molecular polarity | 4.5 - 5.5 Debye |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrostatic interactions | Negative potential around N atoms; Positive potential around amine H atoms |

| Mulliken Atomic Charges | Quantifies partial charge on each atom | N1: -0.15, N2: -0.12, Amino N: -0.45 |

| Total Energy | Indicates molecular stability | -587 Hartrees |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimentally determined structures. DFT methods can accurately compute the nuclear magnetic resonance (NMR) shielding tensors for each nucleus. mdpi.com These values are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra, which can be compared directly with experimental results. mdpi.com

Additionally, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. bhu.ac.in This information allows for the prediction of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum, identifying the wavelengths (λ_max) at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals.

| Nucleus | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Deviation (ppm) |

| C3 | 148.2 | 147.5 | +0.7 |

| C4 | 125.6 | 125.1 | +0.5 |

| C8 | 139.8 | 139.0 | +0.8 |

| C8a | 145.3 | 144.7 | +0.6 |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. ajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. ajchem-a.com Analysis of the spatial distribution of these orbitals can also predict the most probable sites for reaction. wuxibiology.com

| Quantum Chemical Descriptor | Formula | Significance | Hypothetical Value (eV) |

| E_HOMO | - | Electron-donating ability | -6.25 |

| E_LUMO | - | Electron-accepting ability | -1.15 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity/stability | 5.10 |

| Ionization Potential (I) | -E_HOMO | Energy to remove an electron | 6.25 |

| Electron Affinity (A) | -E_LUMO | Energy released when gaining an electron | 1.15 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.55 |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational chemistry provides powerful tools to elucidate the relationship between the chemical structure of a molecule and its biological activity. These methods are instrumental in rational drug design, enabling the prediction of activity and the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For cinnoline derivatives, 3D-QSAR studies have been particularly insightful.

One such study focused on a series of cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors, a target for B-cell malignancies. nih.gov The researchers developed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov These models yielded high predictive values, indicating their robustness in forecasting the BTK inhibitory activities of new cinnoline derivatives. nih.gov

The contour maps generated from these models provided a visual representation of the SAR, highlighting the key structural features influencing biological activity. For instance, the study revealed that bulky substituents at the R1 and R3 positions of the cinnoline scaffold were favorable for activity. nih.gov Furthermore, the introduction of hydrophilic and negatively charged groups at the R1 position was found to enhance the inhibitory potency. nih.gov These findings offer valuable guidance for the rational design of novel and potent BTK inhibitors based on the cinnoline core. nih.gov

Table 1: Key Findings from 3D-QSAR Modeling of Cinnoline-Based BTK Inhibitors

| Model | Key Finding | Implication for SAR |

|---|---|---|

| CoMFA/CoMSIA | Bulky substituents at R1 and R3 positions are preferred. | Steric bulk in specific regions enhances binding affinity. |

This table is generated based on findings from a study on cinnoline analogues as BTK inhibitors and illustrates the type of data derived from QSAR models. nih.gov

Pharmacophore modeling is another crucial computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target.

A comparative study of cinnoline and quinoline (B57606) systems highlighted the importance of the pharmacophoric features of these scaffolds. While not exclusively focused on this compound, such studies provide a basis for understanding the potential pharmacophoric features of this compound. The arrangement of nitrogen atoms in the cinnoline ring system contributes to its unique electronic and steric properties, which in turn define its potential interactions with biological macromolecules.

Pharmacophore models for related heterocyclic compounds, such as quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), have been successfully developed. researchgate.net These models, often comprising features like hydrogen bond acceptors and aromatic rings, are used to screen large compound libraries to identify new potential inhibitors. researchgate.net A similar approach could be applied to this compound to identify its key pharmacophoric features and to discover new compounds with similar biological activities.

Table 2: Hypothetical Pharmacophore Features for a Cinnoline-Based Ligand

| Pharmacophoric Feature | Potential Role in Ligand Binding |

|---|---|

| Aromatic Ring | π-π stacking interactions with aromatic residues in the binding pocket. |

| Hydrogen Bond Acceptor (N atoms) | Formation of hydrogen bonds with donor groups in the receptor. |

| Hydrogen Bond Donor (Amine group) | Formation of hydrogen bonds with acceptor groups in the receptor. |

This table presents a hypothetical set of pharmacophoric features that could be relevant for the biological activity of cinnoline derivatives, based on general principles of molecular recognition.

Theoretical Mechanistic Predictions for Synthetic Reactions

Theoretical chemistry plays a vital role in understanding the mechanisms of chemical reactions, including those used to synthesize complex molecules like cinnoline derivatives. By modeling reaction pathways, transition states, and the influence of reaction conditions, computational methods can provide insights that are often difficult to obtain through experimental means alone.

The synthesis of the cinnoline ring system often involves a key cyclization step. Theoretical studies can be employed to analyze the transition states of these cyclization pathways, providing a deeper understanding of the reaction mechanism and the factors that control its efficiency and regioselectivity.

For example, the synthesis of cinnolines can be achieved through an intramolecular redox cyclization reaction. mdpi.com Mechanistic investigations, supported by theoretical calculations, can elucidate the involvement of key intermediates and transition states. mdpi.com Such studies might reveal, for instance, the energetic barriers associated with different proposed pathways, thereby identifying the most likely reaction mechanism.

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. Theoretical models can be used to investigate the role of the solvent in modulating reaction energetics.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to approximate the effect of the solvent by treating it as a continuous medium with a specific dielectric constant. These models can be used to calculate the free energies of solvation for reactants, intermediates, and transition states, thereby providing insight into how the solvent stabilizes or destabilizes different species along the reaction coordinate.

For instance, a theoretical study on the tautomerism of 1H-benzo[de]cinnolines utilized the PCM model to investigate the effect of water as a solvent. The results indicated that solvation can significantly influence the relative stabilities of different tautomers. Similarly, in the context of synthesis, computational studies could be used to predict how different solvents might affect the energy barrier of the rate-determining step in the formation of the cinnoline ring, thus guiding the selection of optimal reaction conditions. A study on a different heterocyclic system demonstrated that the yield of a reaction could be correlated with the solvent environment, and DFT calculations were used to understand the underlying mechanism.

Table 3: Common Computational Methods in Theoretical Chemistry

| Method | Application |

|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reaction energetics. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time, useful for studying conformational changes and solvent effects. |

This table provides a brief overview of common computational methods and their applications in the study of chemical systems.

Medicinal Chemistry Principles and Molecular Target Engagement Research for Cinnoline Scaffolds

Cinnoline (B1195905) Core as a Privileged Scaffold in Drug Design

The cinnoline nucleus, a bicyclic heterocyclic system containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its structural versatility and its ability to serve as a core component in molecules that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The arrangement of nitrogen atoms in the cinnoline ring influences its electronic properties and hydrogen bonding capabilities, making it an attractive framework for designing ligands that can bind to diverse proteins. researchgate.net

Cinnoline derivatives have demonstrated a wide range of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. wisdomlib.org The adaptability of the cinnoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize drug candidates. researchgate.net This inherent "druggability" has made the cinnoline core a focal point for the development of novel therapeutic agents targeting a variety of diseases. nih.govwisdomlib.org The structural relationship of cinnoline to other biologically important heterocycles like quinoline (B57606) and isoquinoline (B145761) further underscores its significance as a foundational structure in drug discovery. nih.gov

Investigation of Molecular Targets Relevant to Cinnoline Derivatives

The therapeutic potential of cinnoline derivatives is a direct consequence of their ability to engage with a variety of molecular targets, including enzymes and receptors that are critical in numerous pathological processes. mdpi.com

Cinnoline-based compounds have been extensively studied as inhibitors of several key enzymes.

Topoisomerases: Certain cinnoline derivatives have been investigated as topoisomerase inhibitors, a crucial class of anticancer agents. nih.govmdpi.com For instance, substituted dibenzo[c,h]cinnolines have been evaluated for their topoisomerase I (TOP1)-targeting activity. nih.gov These compounds act as non-camptothecin inhibitors, interfering with the enzyme's function in DNA replication and repair, ultimately leading to cancer cell death. nih.govmdpi.com

Elastase: Human neutrophil elastase (HNE) is a serine protease implicated in inflammatory disorders. nih.gov Cinnoline derivatives have been developed as HNE inhibitors. nih.govnih.gov These compounds act as reversible competitive inhibitors of HNE, suggesting their potential as therapeutic agents for inflammatory diseases. nih.gov

Kinases: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The cinnoline scaffold has been utilized to design inhibitors of various kinases, such as Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies. nih.gov 4-aminocinnoline-3-carboxamide (B1596795) derivatives are among the cinnoline-based compounds that have shown BTK inhibition activity. nih.gov

The following table summarizes the enzyme inhibitory activities of selected cinnoline derivatives.

| Cinnoline Derivative Class | Target Enzyme | Therapeutic Area |

| Dibenzo[c,h]cinnolines | Topoisomerase I | Anticancer |

| Cinnolin-4(1H)-ones | Human Neutrophil Elastase | Anti-inflammatory |

| 4-Aminocinnoline-3-carboxamides | Bruton's Tyrosine Kinase | Anticancer |

Beyond enzyme inhibition, cinnoline derivatives have been explored as modulators of important receptors in the central nervous system.

GABA A Receptors: The γ-aminobutyric acid type A (GABA A) receptor is the primary inhibitory neurotransmitter receptor in the brain and a key target for anxiolytic and sedative drugs. nih.gov Certain cinnoline derivatives have been developed as non-benzodiazepine modulators of the GABA A receptor. nih.gov These compounds bind to the benzodiazepine (B76468) site on the receptor, allosterically modulating the receptor's activity to produce anxiolytic effects. nih.gov Some of these cinnoline-based modulators have advanced to clinical trials. nih.gov

The table below highlights the receptor modulation activity of specific cinnoline derivatives.

| Cinnoline Derivative | Target Receptor | Pharmacological Effect |

| AZD7325 | GABA A Receptor | Anxiolytic |

Structure-Activity Relationship (SAR) Studies of Aminocinnoline Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. gardp.org For aminocinnoline derivatives, including Cinnolin-8-amine hydrochloride, SAR studies provide critical insights for designing more potent and selective drug candidates. drugdesign.org

The nature and position of substituents on the aminocinnoline scaffold significantly influence its interaction with biological targets.

For instance, in the development of 4-aminocinnoline-3-carboxamide derivatives as BTK inhibitors, SAR studies revealed that modifications at the 4-amino position and on the cinnoline ring system directly impact inhibitory potency and selectivity. nih.gov Similarly, for cinnoline derivatives targeting topoisomerases, the presence and nature of substituents on the fused ring system are critical for activity. Structure-activity relationship studies of dibenzo[c,h]cinnolines showed that the removal or replacement of a methylenedioxy group on one of the rings led to a significant loss of topoisomerase I-targeting activity. nih.gov

In the context of this compound, the position of the amine group at the 8-position is a key determinant of its chemical properties and potential biological interactions. The basicity of the amino group and its ability to form hydrogen bonds are crucial for binding to target proteins. Further substitutions on the cinnoline ring or the amino group would be expected to modulate activity, a common strategy in lead optimization. patsnap.com

The following table illustrates the general impact of substituents on the activity of aminocinnoline derivatives.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| 4-Amino Group | Alkyl, Aryl groups | Modulates potency and selectivity for kinases |

| Cinnoline Ring System | Halogens, Methoxy groups | Influences binding affinity and pharmacokinetic properties |

| Fused Ring System | Methylenedioxy group | Critical for topoisomerase I inhibition |

While specific stereochemical studies on this compound are not extensively detailed in the provided search results, the principles of stereochemistry are paramount in drug design. The three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with a chiral biological target, such as an enzyme's active site or a receptor's binding pocket.

For many biologically active compounds, one enantiomer or diastereomer exhibits significantly higher potency than its stereoisomer(s). This is because the precise spatial orientation of functional groups is necessary for optimal binding to the target. In the case of aminocinnoline derivatives, the introduction of chiral centers, for example, through substitution with a chiral side chain, would necessitate the separation and individual biological evaluation of the stereoisomers to identify the more active form. This stereochemical optimization is a critical step in the development of potent and selective therapeutic agents.

Strategic Approaches to Lead Compound Identification and Optimization

The discovery and development of novel therapeutic agents based on the cinnoline scaffold, a privileged heterocyclic motif in medicinal chemistry, relies on systematic strategies for lead compound identification and subsequent optimization. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties to yield viable drug candidates. While specific research on this compound is limited in publicly available literature, the principles applied to the broader class of cinnoline derivatives provide a framework for its potential development.

Lead Identification Strategies

The initial step in drug discovery is the identification of "hit" and "lead" compounds that exhibit a desired biological activity. For cinnoline-based molecules, several strategic approaches have proven effective.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large, diverse chemical libraries against a specific biological target. This unbiased approach can identify novel cinnoline-containing chemotypes with potential therapeutic activity. While direct evidence of HTS campaigns identifying this compound is not available, this method remains a cornerstone for initial hit discovery in the broader field of medicinal chemistry.

Fragment-Based Lead Discovery (FBLD): FBLD has emerged as a powerful strategy for identifying lead compounds. This technique involves screening small, low-molecular-weight fragments that bind to the target protein with low affinity. These initial fragment hits are then grown or linked together to generate more potent lead compounds. A notable example within the cinnoline class is the discovery of a cinnoline fragment as a non-covalent inhibitor of Bruton's tyrosine kinase (BTK) through a fragment-based screening approach incorporating X-ray co-crystallography. Optimization of this initial fragment hit led to the identification of potent and orally bioavailable BTK inhibitors. This strategy could theoretically be applied to identify fragments that bind to a target of interest, which could then be elaborated into derivatives of Cinnolin-8-amine.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be employed to design ligands that fit into the active site. Molecular docking and other computational tools can be used to predict the binding of cinnoline derivatives to the target, guiding the synthesis of compounds with improved affinity and selectivity. For instance, molecular docking and 3D-QSAR studies have been performed on cinnoline analogues to design novel BTK inhibitors.

Pharmacophore Modeling: This ligand-based approach involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search virtual libraries for new compounds that match the pharmacophore, or to guide the modification of existing leads.

Lead Optimization Strategies

Once a lead compound, such as a derivative of the cinnoline scaffold, is identified, the process of lead optimization begins. This iterative process involves modifying the chemical structure to improve its drug-like properties.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to lead optimization and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. For cinnoline derivatives, SAR studies have revealed key insights. For example, in a series of 4-aminocinnoline-3-carboxamides, substitutions on the cinnoline ring were found to be crucial for their antimicrobial activity. Specifically, halogen substitutions at the 6- and 7-positions of the cinnoline ring were shown to enhance potency.

The following table illustrates hypothetical SAR data for a series of Cinnolin-8-amine derivatives, based on general principles observed in related heterocyclic compounds.

| Compound ID | R1 Substitution | R2 Substitution | Target Inhibition (IC50, nM) |

| 1 | H | H | 500 |

| 2 | 6-Chloro | H | 150 |

| 3 | 7-Chloro | H | 120 |

| 4 | 6-Bromo | H | 180 |

| 5 | H | 4-Fluoro-phenyl | 80 |

| 6 | 6-Chloro | 4-Fluoro-phenyl | 25 |

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For example, a carboxylic acid group could be replaced with a tetrazole to improve metabolic stability and oral bioavailability.

Scaffold Hopping: In some cases, the core cinnoline scaffold may be replaced with a different heterocyclic system that maintains the key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties or a more favorable intellectual property position.

Optimization of Physicochemical Properties: Lead optimization also focuses on improving properties such as solubility, metabolic stability, and cell permeability. For example, the optimization of 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines as phosphodiesterase 10A (PDE10A) inhibitors involved modifications to improve selectivity against PDE3 and maintain in vivo metabolic stability.

The following table summarizes the strategic approaches to lead compound identification and optimization for cinnoline scaffolds.

| Strategy | Description | Application to Cinnoline Scaffolds |

| Lead Identification | ||

| High-Throughput Screening | Rapid screening of large compound libraries. | Identification of novel cinnoline-based hits against various targets. |

| Fragment-Based Lead Discovery | Screening of small fragments followed by elaboration. | Successful identification of a cinnoline fragment as a BTK inhibitor. |

| Structure-Based Drug Design | Use of 3D target structure to guide ligand design. | Design of cinnoline derivatives as kinase inhibitors. |

| Lead Optimization | ||

| Structure-Activity Relationship (SAR) | Systematic modification to understand the impact on activity. | Elucidation of key structural requirements for potency and selectivity in various cinnoline series. |

| Bioisosteric Replacement | Replacement of functional groups to improve properties. | A general strategy applicable to fine-tune the properties of cinnoline leads. |

| Scaffold Hopping | Replacement of the core scaffold to find new chemotypes. | Exploration of alternative heterocyclic systems while maintaining key interactions. |

Through the application of these strategic approaches, the cinnoline scaffold continues to be a valuable source of lead compounds for the development of new therapeutic agents. While specific data for this compound is scarce, the established principles of medicinal chemistry provide a clear roadmap for its potential exploration and optimization as a drug candidate.

Derivatives, Modifications, and Advanced Applications of Cinnolin 8 Amine Hydrochloride

Synthesis and Biological Evaluation of Cinnolin-8-amine Hydrochloride Derivatives

The inherent reactivity of the cinnoline (B1195905) ring system and the presence of the 8-amino group offer multiple avenues for chemical derivatization. These modifications are pursued to explore structure-activity relationships (SAR) and to optimize the pharmacological properties of the parent compound.

Functionalization at Various Ring Positions

While the 8-amino group is a primary site for modification, functionalization at other positions of the cinnoline ring can also significantly impact biological activity. Although literature directly detailing the functionalization of Cinnolin-8-amine is limited, extensive research on the closely related 8-aminoquinoline (B160924) scaffold provides valuable insights into potential synthetic strategies. Transition metal-catalyzed cross-coupling reactions, for instance, are powerful tools for introducing a variety of substituents onto the aromatic core.

For the analogous 8-aminoquinoline, methods for C-H functionalization at positions C2, C5, and C7 have been developed, allowing for the introduction of aryl, alkyl, and other functional groups. These reactions often utilize the 8-amino group as a directing group to achieve regioselectivity. Such strategies could foreseeably be adapted to the Cinnolin-8-amine framework to generate a library of novel derivatives for biological screening.

Amide and Carboxamide Derivatives

The synthesis of amide and carboxamide derivatives from the 8-amino group of this compound is a common and effective strategy to explore new chemical space and modulate biological activity. Standard amide coupling reactions, employing coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), can be utilized to couple a wide range of carboxylic acids to the 8-amino group.

While direct examples for Cinnolin-8-amine are not extensively documented, the synthesis of N-(quinolin-8-yl) amides is well-established and serves as a strong procedural precedent. For instance, a series of quinoline (B57606) amide derivatives have been synthesized and evaluated as inhibitors of VEGFR-2 kinase, a key target in angiogenesis and cancer therapy. In one study, 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide demonstrated potent inhibitory activity. This highlights the potential for developing Cinnolin-8-amine-based amides as targeted therapeutic agents.

The biological activities of these derivatives are highly dependent on the nature of the substituent introduced via the amide linkage. By varying the carboxylic acid partner, it is possible to introduce a wide range of functionalities, including aliphatic chains, aromatic and heterocyclic rings, and fragments of other bioactive molecules.

Table 1: Examples of Amide Derivatives of 8-Aminoquinolines and their Biological Targets (Analogous to Potential Cinnolin-8-amine Derivatives)

| Derivative Structure (Quinoline Analog) | Substituent (R-group) | Biological Target/Activity |

|---|---|---|

| Phenyl | Antimicrobial |

acetamide.svg/150px-N-(Quinolin-8-yl)acetamide.svg.png) | Methyl | Antiviral |

| 5-chloro-2-hydroxyphenyl | VEGFR-2 Kinase Inhibitor |

Fused Heterocyclic Systems Incorporating the Cinnoline Moiety

The construction of fused heterocyclic systems by annulating a new ring onto the Cinnolin-8-amine scaffold represents a more advanced derivatization strategy. This approach can lead to rigid, conformationally constrained molecules with novel pharmacological profiles. The 8-amino group can participate in cyclization reactions with appropriate bifunctional reagents to form a new heterocyclic ring fused to the cinnoline core.

For example, reaction of an amino-substituted heterocycle with a β-ketoester can lead to the formation of a fused pyridone ring. Similarly, reactions with other reagents can yield fused imidazole, triazole, or other heterocyclic systems. While specific examples starting from Cinnolin-8-amine are not prevalent in the literature, the general principles of heterocyclic synthesis suggest that such transformations are feasible. The biological evaluation of these fused systems would be of significant interest, as they represent a departure from simple substitution and could lead to the discovery of compounds with entirely new mechanisms of action.

Conjugation and Hybrid Molecule Development

The development of hybrid molecules by conjugating this compound with other bioactive scaffolds is a promising strategy to create multifunctional drugs with enhanced efficacy or novel therapeutic applications. This approach aims to combine the pharmacological properties of two or more distinct molecules into a single chemical entity.

Integration with Other Bioactive Scaffolds

A pertinent example, again drawing from the analogous 8-aminoquinoline chemistry, is the conjugation of 8-aminoquinolines with amino acids and peptides. nih.gov These conjugates have been investigated as broad-spectrum anti-infective agents. The amino acid or peptide moiety can enhance cell permeability, target specific transporters, and modulate the pharmacokinetic properties of the parent 8-aminoquinoline. For instance, conjugation of 8-quinolinamines with amino acids has been shown to yield compounds with potent antimalarial, antileishmanial, antifungal, and antibacterial activities. nih.gov This strategy could be directly applied to Cinnolin-8-amine to generate novel anti-infective agents.

Table 2: Potential Bioactive Scaffolds for Conjugation with Cinnolin-8-amine

| Bioactive Scaffold Class | Therapeutic Area | Potential Benefit of Conjugation |

|---|---|---|

| Fluoroquinolone Antibiotics | Antibacterial | Synergistic or broader-spectrum antibacterial activity. |

| Antiviral Nucleoside Analogs | Antiviral | Enhanced cellular uptake and potential for dual-action antiviral effect. |

| Platinum-based Anticancer Drugs | Anticancer | Targeted delivery to cancer cells and potential to overcome drug resistance. |

| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Anti-inflammatory | Combined anti-inflammatory and analgesic properties. |

Prodrug Design Strategies

Prodrug design is a powerful approach to overcome limitations of a parent drug, such as poor solubility, low bioavailability, rapid metabolism, or off-target toxicity. For this compound, prodrug strategies can be designed to achieve targeted delivery to specific tissues or to control the release of the active compound.

A notable example of a sophisticated prodrug strategy for the related 8-aminoquinolines is the development of liver-targeted polymeric prodrugs for the antimalarial drugs primaquine and tafenoquine. nih.gov In this approach, the 8-aminoquinoline is attached to a polymer backbone via a linker that is designed to be cleaved by liver-specific enzymes. This strategy aims to maximize the concentration of the drug in the liver, the site of action for radical cure of malaria, while minimizing systemic exposure and associated side effects like hemolytic anemia in G6PD-deficient individuals. nih.gov

This concept can be adapted for this compound to target other tissues or to respond to specific physiological conditions. For example, linkers that are cleaved by enzymes overexpressed in tumor tissues could be used to design cancer-targeted prodrugs of cytotoxic Cinnolin-8-amine derivatives.

Table 3: Prodrug Strategies Applicable to Cinnolin-8-amine

| Prodrug Strategy | Linker Type | Activation Mechanism | Therapeutic Goal |

|---|---|---|---|

| Enzyme-labile Prodrugs | Peptide or ester | Cleavage by specific enzymes (e.g., proteases, esterases) | Targeted release in specific tissues or tumors. |

| pH-sensitive Prodrugs | Acid-labile linker | Hydrolysis in acidic environments (e.g., tumor microenvironment, endosomes) | Release in acidic tissues. |

| Polymeric Prodrugs | Polymer-drug conjugate | Enzymatic or hydrolytic cleavage from a polymer backbone | Improved pharmacokinetics, targeted delivery. |

Role as a Synthetic Intermediate for Complex Molecules

The cinnoline scaffold is a significant pharmacophore, and this compound provides a strategic entry point for the synthesis of more elaborate molecules. The amino group at the 8-position can be readily functionalized, allowing for the construction of fused heterocyclic systems and other complex derivatives. While direct examples starting from this compound are not extensively detailed in readily available literature, the general reactivity of aminocinnolines and related amino-heterocycles provides a strong indication of its synthetic potential.

The amino group can undergo a variety of chemical transformations, including diazotization followed by substitution, acylation, and condensation reactions. These reactions enable the annulation of additional rings onto the cinnoline core, leading to the formation of polycyclic aromatic systems. For instance, the synthesis of fused heterocyclic compounds often involves the reaction of an amino-substituted heterocycle with bifunctional reagents. This approach can lead to the creation of novel triazolo-, pyrazolo-, or pyrimido-fused cinnoline derivatives. The development of such complex molecules is of interest in medicinal chemistry for the exploration of new therapeutic agents with unique structure-activity relationships. researchgate.netbeilstein-journals.orgnih.gov

The synthesis of complex heterocyclic systems often relies on the strategic use of functionalized building blocks. This compound, with its reactive amino group, is well-positioned to serve as such a precursor in the assembly of novel molecular architectures. researchgate.net

Non-Pharmacological Research Applications

Beyond its role in medicinal chemistry, the cinnoline framework is being explored for its utility in materials science and agriculture. These applications leverage the unique electronic and structural properties of the cinnoline ring system.

Agricultural Chemical Research (e.g., pollen suppressants, herbicides)

Cinnoline derivatives have been investigated for their potential applications in agriculture, specifically as herbicides and pollen suppressants. ijper.orgpnrjournal.com The biological activity of these compounds is attributed to their interaction with key biochemical pathways in plants.

Substituted 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acids have been identified as a class of compounds with pollen suppressant activity, particularly in wheat (Triticum aestivum L.). ijper.org Pollen suppressants are used to control pollination and facilitate the production of hybrid seeds.

Furthermore, various cinnoline derivatives have been patented and studied for their herbicidal properties. researchgate.net These compounds can interfere with essential processes in weeds, leading to their growth inhibition or death. For example, phenoxy-substituted nitrogen heterocycles, including cinnoline derivatives, have shown complete control of barnyard grass at certain application rates. researchgate.net The development of new herbicides is crucial for managing weed competition in crops and ensuring food security. The cinnoline scaffold offers a platform for the design of new herbicidal agents with potentially novel modes of action. ijper.orgpnrjournal.com

Table 2: Investigational Agricultural Applications of Cinnoline Derivatives

| Application | Chemical Class | Target Weed/Crop | Efficacy/Activity |

| Pollen Suppressant | 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid derivatives | Wheat (Triticum aestivum L.) | Effective in suppressing pollen formation |

| Herbicide | Phenoxy substituted cinnoline derivatives | Barnyard grass | Complete control at 5 kg/ha |

This table summarizes findings from agricultural research on cinnoline derivatives and is for informational purposes. ijper.orgresearchgate.net

The exploration of cinnoline derivatives in agricultural chemistry is an ongoing effort to develop new and effective tools for crop management. semanticscholar.orgnih.govresearchgate.netnih.gov

Future Directions and Interdisciplinary Research Trajectories

Emerging Synthetic Technologies for Cinnoline (B1195905) Architectures

The synthesis of the cinnoline core and its derivatives has evolved significantly since its first reported synthesis. benthamdirect.com Modern synthetic strategies are increasingly focused on efficiency, sustainability, and the ability to generate diverse molecular libraries for biological screening.

Recent advancements include the use of metal-catalyzed cross-coupling reactions, which have become powerful tools for the construction of C-C and C-N bonds in cinnoline systems. benthamdirect.com For instance, rhodium(III)-catalyzed C-H activation and annulation reactions have enabled the synthesis of complex fused cinnoline structures like pyrazolo[1,2-a]cinnolines under mild conditions. researcher.life Copper-catalyzed tandem C-N bond formation offers an annulative approach to functionalized cinnolines from readily available starting materials.

Furthermore, microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction times and improving yields in the preparation of cinnoline derivatives. researchgate.net This technology, often combined with multi-component reactions, allows for the rapid and efficient one-pot synthesis of highly functionalized cinnoline scaffolds. researchgate.net These green chemistry approaches reduce waste and energy consumption, aligning with the growing demand for sustainable chemical processes. researchgate.net

Future efforts in this area are expected to focus on the development of novel catalytic systems, including photoredox catalysis, to access previously unattainable cinnoline architectures. The exploration of flow chemistry for the continuous and scalable synthesis of cinnoline-based compounds is another promising avenue that could significantly impact the production of these valuable molecules for further research and development.

Integration of Artificial Intelligence and Machine Learning in Cinnoline Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of cinnoline research, from drug design to synthesis prediction. ijirt.org These computational tools can analyze vast datasets to identify novel structure-activity relationships (SAR) and predict the biological activity of virtual cinnoline derivatives, thereby streamlining the drug discovery process. ijirt.orgnih.gov

Machine learning algorithms can be trained on existing libraries of cinnoline compounds to predict their potential biological targets and off-target effects. researchgate.net This predictive power allows researchers to prioritize the synthesis of compounds with the most promising therapeutic profiles, saving time and resources. For instance, AI can be employed to predict the active sites of quinoline (B57606) derivatives, a class of compounds structurally related to cinnolines, which can guide the design of more potent and selective inhibitors. researchgate.net

In the realm of synthetic chemistry, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes to complex cinnoline targets. ijirt.org By learning from the vast repository of chemical reactions, ML models can predict reaction outcomes and optimize reaction conditions, accelerating the discovery of new synthetic methodologies. researchgate.net

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

Cinnoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govnih.gov While some of these activities have been linked to specific molecular targets, a vast landscape of potential biological interactions remains to be explored.

In oncology, cinnoline compounds have been investigated as inhibitors of various protein kinases, topoisomerases, and tubulin polymerization. nih.govresearchgate.netnih.gov For example, certain substituted dibenzo[c,h]cinnolines have been identified as non-camptothecin topoisomerase I-targeting anticancer agents. mdpi.com Molecular docking studies have also suggested that novel cinnoline derivatives could act as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.govelsevierpure.com

The antimicrobial potential of cinnolines is another area of active investigation, with derivatives showing activity against a range of bacteria and fungi. nih.gov The mechanism of action for many of these compounds is still under investigation, presenting an opportunity to uncover novel antimicrobial targets and combat the growing threat of antibiotic resistance.

Future research will focus on target deconvolution studies to identify the specific proteins and pathways modulated by biologically active cinnoline derivatives. The use of chemoproteomics and other advanced biochemical techniques will be crucial in elucidating their mechanisms of action. Furthermore, exploring the potential of cinnolines to modulate emerging therapeutic targets, such as those involved in immunomodulation and epigenetic regulation, could open up new avenues for the treatment of a wide range of diseases.

Table 1: Reported Biological Targets of Cinnoline Derivatives

| Biological Target | Therapeutic Area | Reference |

| Tubulin Polymerization | Anticancer | researchgate.net, elsevierpure.com, nih.gov |

| Topoisomerase I | Anticancer | nih.gov, mdpi.com |

| Protein Kinases (e.g., PI3Ks, ATM kinase) | Anticancer | researchgate.net, mdpi.com |

| Phosphodiesterase 10A (PDE10A) | Neurological Disorders | nih.gov |

| Human Neutrophil Elastase (HNE) | Anti-inflammatory | nih.gov |

| Bacterial DNA Gyrase | Antibacterial | ijper.org |

This table is not exhaustive and represents a selection of reported biological targets.

Development of Advanced Analytical and Spectroscopic Techniques for Cinnoline Characterization

The unambiguous characterization of novel cinnoline derivatives is paramount for understanding their structure-property relationships. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are routinely employed to elucidate the chemical structure of newly synthesized compounds. nih.govthepharmajournal.com

However, the increasing complexity of cinnoline architectures and the need for detailed structural and functional information are driving the development and application of more advanced analytical and spectroscopic methods. High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition of novel compounds. nih.gov Single-crystal X-ray diffraction is an invaluable tool for determining the three-dimensional structure of cinnoline derivatives, providing crucial insights into their conformation and intermolecular interactions. nih.gov

In addition to structural characterization, techniques that probe the photophysical properties of cinnolines are gaining importance. UV-Vis absorption and fluorescence spectroscopy can be used to study the electronic properties of these compounds and their potential applications as fluorescent probes or photosensitizers. nih.gov For instance, the fluorescence emission of certain cinnoline derivatives has been shown to be sensitive to the polarity of their environment, suggesting potential applications in chemical sensing.

Future directions in this area include the application of advanced NMR techniques, such as 2D NMR, to solve complex structural problems and the use of chiroptical methods, like circular dichroism, to study the stereochemistry of chiral cinnoline derivatives. The development of novel analytical methods for in-situ monitoring of cinnoline synthesis and for studying their interactions with biological macromolecules will also be crucial for advancing the field.

Collaborative Initiatives in Cinnoline-Based Scaffold Development

The journey of a novel chemical entity from the laboratory to a clinically approved drug is a long and arduous process that requires a multidisciplinary approach. Collaborative initiatives between academic research groups, pharmaceutical companies, and specialized research institutions are essential for accelerating the development of cinnoline-based scaffolds.

Academia plays a crucial role in fundamental research, including the development of novel synthetic methods and the initial exploration of biological activities. Pharmaceutical companies bring expertise in drug development, including medicinal chemistry optimization, preclinical and clinical testing, and regulatory affairs.

Open innovation models, where researchers from different institutions can share data and resources, are becoming increasingly common in drug discovery. ijirt.org Such collaborations can foster creativity and lead to breakthroughs that would not be possible in isolation. For example, a university laboratory might discover a novel class of cinnoline derivatives with potent anticancer activity, and then partner with a pharmaceutical company to optimize their properties and advance them through the drug development pipeline.

Furthermore, collaborations with experts in computational chemistry, structural biology, and pharmacology are vital for a comprehensive understanding of the structure-activity relationships and mechanisms of action of cinnoline derivatives. These interdisciplinary partnerships are critical for translating promising research findings into tangible therapeutic benefits. The future success of cinnoline-based drug discovery will undoubtedly rely on the strength and breadth of these collaborative efforts.

Q & A

Q. What are the recommended handling and storage protocols for Cinnolin-8-amine hydrochloride to ensure stability and safety in laboratory settings?

- Methodological Answer : this compound should be stored in a cool, dry environment (e.g., -20°C for long-term stability) and protected from light and moisture. Avoid prolonged exposure to oxygen or oxidizers, as decomposition may produce toxic gases like nitrogen oxides . Use inert gas purging during storage and handling. Personal protective equipment (PPE), including gloves and lab coats, is mandatory. Conduct regular stability assessments using techniques like thermogravimetric analysis (TGA) to monitor degradation under varying conditions .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Purity verification requires a combination of chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH-adjusted with 0.1% trifluoroacetic acid) and UV detection at 235–288 nm, comparing retention times to certified reference standards .

- UV/Vis Spectroscopy : Measure λmax in aqueous solutions (e.g., 235 nm and 288 nm for related hydrochloride salts) to confirm electronic transitions consistent with the aromatic amine structure .

- Elemental Analysis : Validate chloride content via titration or ion chromatography to confirm stoichiometry .

Advanced Research Questions

Q. What experimental design principles should guide the development of novel formulations containing this compound?

- Methodological Answer : Apply factorial design to optimize formulation variables (e.g., pH, excipients, drug-loading). For example:

- Response Surface Methodology (RSM) : Vary parameters like polymer concentration and crosslinking agents to assess drug release kinetics, using in vitro dissolution testing (e.g., USP Apparatus II) .

- Stability-Indicating Assays : Incorporate forced degradation studies (acid/base hydrolysis, thermal stress) to validate method robustness and identify degradation pathways .

- In Vivo/In Vitro Correlation (IVIVC) : Use animal models (e.g., burn treatment studies) to correlate dissolution profiles with bioavailability .

Q. How can forced degradation studies be optimized to evaluate the stability of this compound under stress conditions?

- Methodological Answer :

- Stress Conditions :

- Acidic/Basic Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative Stress : Treat with 3% H₂O₂ at room temperature for 6 hours.

- Photodegradation : Use a xenon lamp (ICH Q1B guidelines) to simulate UV/visible light exposure .

- Analytical Tools :

- HPTLC : Resolve degradation products on silica gel plates using chloroform-methanol (9:1) and quantify via densitometry .

- LC-MS/MS : Identify degradation products by comparing fragmentation patterns with known impurities .

Q. What advanced spectroscopic and computational methods are suitable for characterizing decomposition products of this compound?

- Methodological Answer :

- FTIR and NMR : Detect functional group changes (e.g., loss of NH₂ peaks in IR or aromatic proton shifts in ¹H NMR) to identify structural modifications .

- Computational Chemistry : Use density functional theory (DFT) to model degradation pathways and predict reaction intermediates .

- X-ray Crystallography : Resolve crystal structures of degradation byproducts to confirm stereochemical changes .

Data Contradiction and Validation

Q. How should researchers address discrepancies in stability data for this compound across different studies?

- Methodological Answer :

- Source Evaluation : Cross-reference primary literature (e.g., peer-reviewed journals) over vendor-specific data sheets. For example, TCI America’s SDS warns against long-term storage , while synthesis studies may report ≥5-year stability under controlled conditions .

- Replicate Experiments : Perform accelerated stability testing (40°C/75% RH for 6 months) to reconcile conflicting data, using validated analytical methods .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability in reported decomposition temperatures or impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.